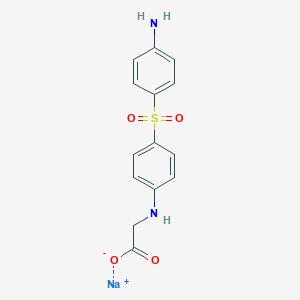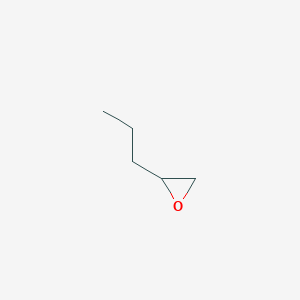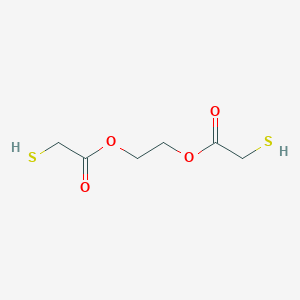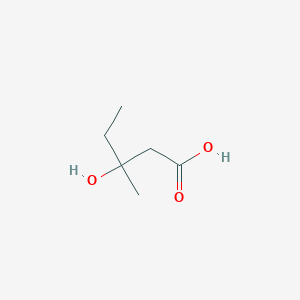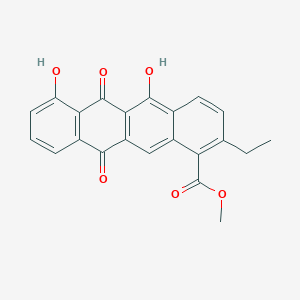
Bis(anhydro)aklavinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(anhydro)aklavinone is a natural product that is found in the roots of the plant species, Dysoxylum binectariferum. It has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Dehydration and Spectral Analysis
- Bis(anhydro)aklavinone, formed through dehydration of aklavinone, was studied for its PMR 1H spectra. The dehydration occurred at the C9-C10 and C7-C8 bonds under specific conditions, as detailed in the study by Shorshnev, Soifer, and Chernyshev (1985) (Shorshnev, Soifer, & Chernyshev, 1985).
Biosynthesis Gene Cloning
- Tsukamoto et al. (1992) explored the cloning of genes responsible for aklavinone biosynthesis from Streptomyces galilaeus. Aklavinone is a precursor in the biosynthesis of aclacinomycin A, an important antitumor drug. This research contributes to understanding and potentially manipulating the biosynthesis pathway of this crucial compound (Tsukamoto, Fujii, Ebizuka, & Sankawa, 1992).
Insecticide Research
- The study by Ripper, Greenslade, and Hartley (1950) discussed a systemic insecticide, Bis(bis dimethylamino phosphonous)anhydride, showcasing its efficacy when applied to plant leaves. The insecticidal properties of this compound could be related to the structural and functional characteristics of bis(anhydro)aklavinone (Ripper, Greenslade, & Hartley, 1950).
Chemotherapeutic and Diagnostic Applications
- Paterson and Donnelly (2011) reviewed the use of bis(thiosemicarbazones) derived from 1,2-diones, like bis(anhydro)aklavinone, in forming stable, neutral complexes with Cu(II). These complexes have significant biological activity and potential applications in cancer therapy and nuclear medicine (Paterson & Donnelly, 2011).
Eigenschaften
CAS-Nummer |
1055-56-7 |
|---|---|
Produktname |
Bis(anhydro)aklavinone |
Molekularformel |
C22H16O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
methyl 2-ethyl-5,7-dihydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O6/c1-3-10-7-8-11-13(16(10)22(27)28-2)9-14-18(20(11)25)21(26)17-12(19(14)24)5-4-6-15(17)23/h4-9,23,25H,3H2,1-2H3 |
InChI-Schlüssel |
SWZNKLXSZNIIDS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
Andere CAS-Nummern |
1055-56-7 |
Synonyme |
is(anhydro)aklavinone dianhydro-aklavinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



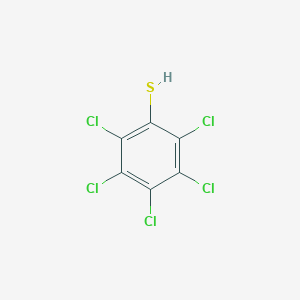


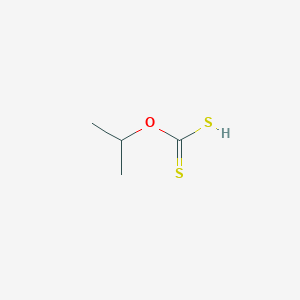

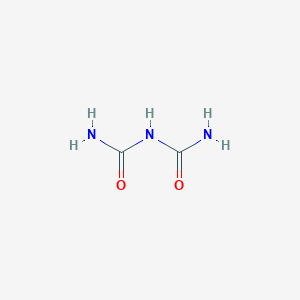
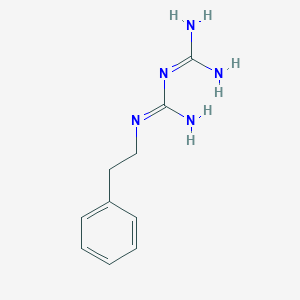
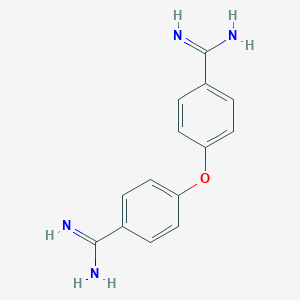
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
